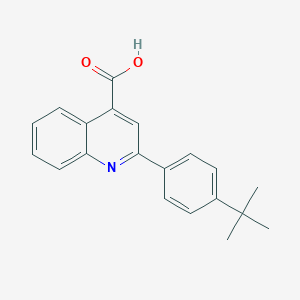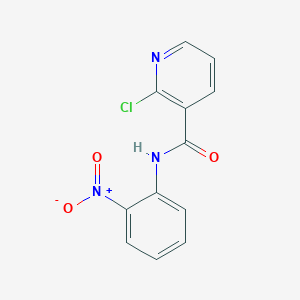
2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide, also known as CNPPC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of pyridine and is classified as a heterocyclic organic compound. CNPPC has been found to have a wide range of applications in biochemical and physiological research, making it an important compound for scientists to study.
作用機序
The mechanism of action of 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide involves the inhibition of enzyme activity through the binding of the compound to the enzyme's active site. 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide has been found to bind specifically to the catalytic domain of PKC, preventing it from phosphorylating its target proteins. This inhibition of PKC activity has been found to have a wide range of effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
生化学的および生理学的効果
2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide has been found to have a wide range of biochemical and physiological effects. In addition to inhibiting the activity of PKC, 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide has also been found to inhibit the activity of other enzymes, including tyrosine kinases and phospholipase C. This inhibition of enzyme activity has been found to have a wide range of effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
実験室実験の利点と制限
One of the main advantages of using 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows scientists to study the specific effects of inhibiting these enzymes on cellular processes. However, one limitation of using 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide in lab experiments is that it can be difficult to synthesize and purify, making it expensive and time-consuming to use.
将来の方向性
There are several future directions for research involving 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide. One area of research could focus on developing more efficient methods for synthesizing and purifying 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide, making it more accessible for use in lab experiments. Another area of research could focus on identifying other enzymes that 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide can inhibit and studying the effects of these inhibitions on cellular processes. Additionally, research could focus on developing new compounds that are similar to 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide but have improved properties, such as increased potency or selectivity.
合成法
The synthesis of 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide involves a multi-step process that requires specialized equipment and expertise. The first step in the synthesis of 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide involves the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride to form 2-chloropyridine-3-carbonyl chloride. The second step involves the reaction of 2-chloropyridine-3-carbonyl chloride with 2-nitroaniline to form the final product, 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide.
科学的研究の応用
2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. This compound has been found to be particularly effective in inhibiting the activity of protein kinase C (PKC), an enzyme that plays a key role in many cellular processes. 2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide has also been found to inhibit the activity of other enzymes, including tyrosine kinases and phospholipase C.
特性
CAS番号 |
313385-44-3 |
|---|---|
製品名 |
2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide |
分子式 |
C12H8ClN3O3 |
分子量 |
277.66 g/mol |
IUPAC名 |
2-chloro-N-(2-nitrophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8ClN3O3/c13-11-8(4-3-7-14-11)12(17)15-9-5-1-2-6-10(9)16(18)19/h1-7H,(H,15,17) |
InChIキー |
YAOIDGOORYSVJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(N=CC=C2)Cl)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(N=CC=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



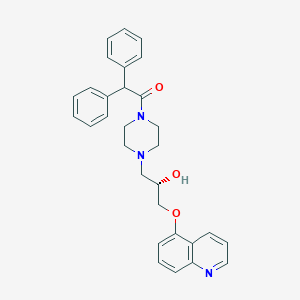
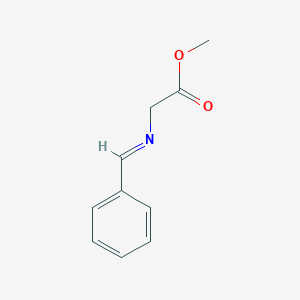



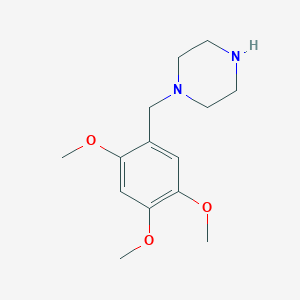

![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde](/img/structure/B185963.png)
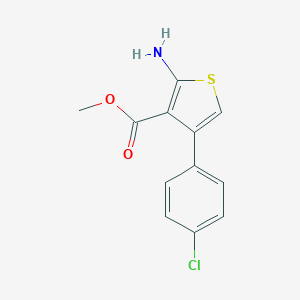
![2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide](/img/structure/B185968.png)
![11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B185970.png)
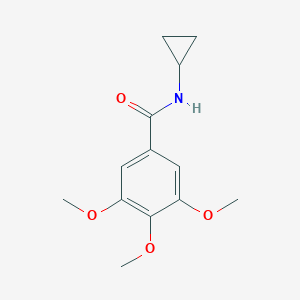
![(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185973.png)
